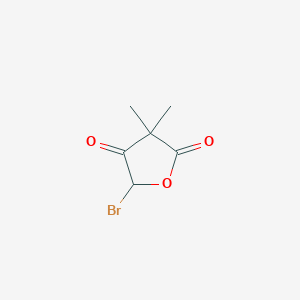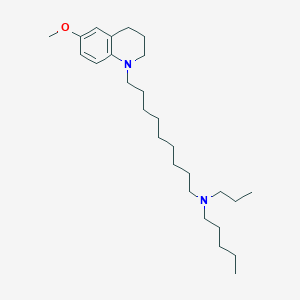
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a methoxy group, a dihydroquinoline ring, and a long alkyl chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the dihydroquinoline ring: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the quinoline ring using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the alkyl chain: The long alkyl chain can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dihydroquinoline ring can be reduced to a tetrahydroquinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alkyl chain can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 9-(6-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine.
Reduction: Formation of 9-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)-n-pentyl-n-propylnonan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. This includes inhibition of enzymes involved in microbial metabolism or interaction with receptors involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.
類似化合物との比較
Similar Compounds
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine: Characterized by its methoxy group and long alkyl chain.
9-(6-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
9-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)-n-pentyl-n-propylnonan-1-amine: Similar structure but with a tetrahydroquinoline ring instead of a dihydroquinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5443-20-9 |
|---|---|
分子式 |
C27H48N2O |
分子量 |
416.7 g/mol |
IUPAC名 |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-N-pentyl-N-propylnonan-1-amine |
InChI |
InChI=1S/C27H48N2O/c1-4-6-12-20-28(19-5-2)21-13-10-8-7-9-11-14-22-29-23-15-16-25-24-26(30-3)17-18-27(25)29/h17-18,24H,4-16,19-23H2,1-3H3 |
InChIキー |
DBXUVVWGQGLGIG-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCC)CCCCCCCCCN1CCCC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


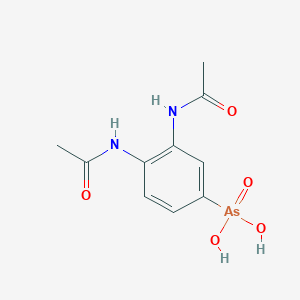
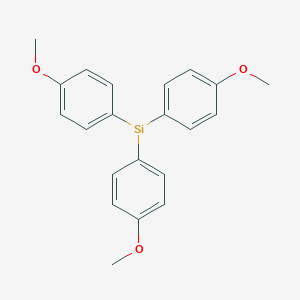
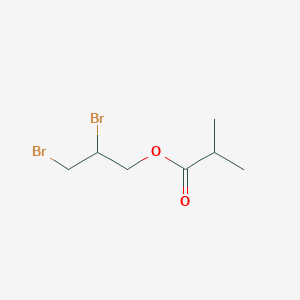

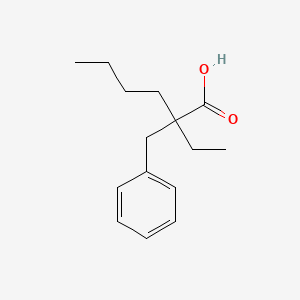

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
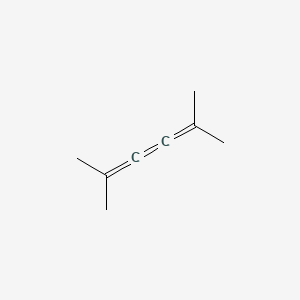

![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

